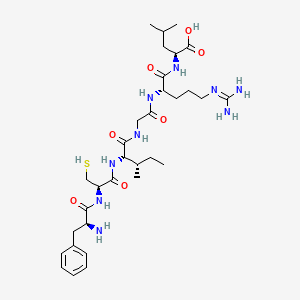
L-Leucine, L-phenylalanyl-L-cysteinyl-L-isoleucylglycyl-L-arginyl-
Vue d'ensemble
Description
L-Leucine, L-phenylalanyl-L-cysteinyl-L-isoleucylglycyl-L-arginyl- is a peptide that is commonly referred to as glutathione. It is a tripeptide composed of three amino acids, namely cysteine, glycine, and glutamic acid. Glutathione is an essential molecule that plays a crucial role in various physiological and biochemical processes in the body. It is synthesized in the liver and is found in high concentrations in the liver, lungs, and other organs.
Mécanisme D'action
The mechanism of action of glutathione is complex and involves multiple pathways. Glutathione acts as a reducing agent, which helps to neutralize harmful free radicals and reactive oxygen species in the body. It also plays a crucial role in the detoxification of harmful substances by binding to them and facilitating their excretion from the body. Glutathione also regulates various signaling pathways in the body, including those involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
Glutathione has various biochemical and physiological effects on the body. It helps to maintain the redox balance in cells, which is essential for their proper functioning. Glutathione also plays a crucial role in the metabolism of various substances in the body, including drugs and toxins. Additionally, glutathione has been shown to have anti-inflammatory properties, which help to reduce inflammation and oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Glutathione has several advantages for lab experiments. It is readily available and can be easily synthesized in the lab. It is also relatively stable and can be stored for extended periods. However, glutathione has certain limitations for lab experiments. Its activity can be affected by various factors, including pH, temperature, and the presence of other substances. Additionally, glutathione can be affected by oxidative stress, which can alter its activity.
Orientations Futures
There are several future directions for research on glutathione. One area of research is the development of new methods for synthesizing glutathione. Another area of research is the investigation of the role of glutathione in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, there is a need for further research on the mechanisms of action of glutathione and its interactions with other substances in the body.
Conclusion:
In conclusion, glutathione is an essential molecule that plays a crucial role in various physiological and biochemical processes in the body. It is synthesized in the liver and has antioxidant, detoxifying, and anti-inflammatory properties. Glutathione has several advantages for lab experiments but also has certain limitations. There are several future directions for research on glutathione, including the development of new methods for synthesizing it and investigating its role in various diseases.
Applications De Recherche Scientifique
Glutathione has been extensively studied for its role in various physiological and pathological processes. It has been shown to have antioxidant properties, which help to protect cells from oxidative damage. Glutathione also plays a crucial role in the detoxification of harmful substances in the body, including drugs, pollutants, and carcinogens. Additionally, glutathione has been shown to have anti-inflammatory properties, which make it a potential therapeutic agent for various inflammatory diseases.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N9O7S/c1-5-19(4)26(41-29(45)24(17-49)40-27(43)21(33)15-20-10-7-6-8-11-20)30(46)37-16-25(42)38-22(12-9-13-36-32(34)35)28(44)39-23(31(47)48)14-18(2)3/h6-8,10-11,18-19,21-24,26,49H,5,9,12-17,33H2,1-4H3,(H,37,46)(H,38,42)(H,39,44)(H,40,43)(H,41,45)(H,47,48)(H4,34,35,36)/t19-,21-,22-,23-,24-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADIUXCZKYKVRR-PSEZLDIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53N9O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469211 | |
| Record name | L-Leucine, L-phenylalanyl-L-cysteinyl-L-isoleucylglycyl-L-arginyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
835872-35-0 | |
| Record name | L-Leucine, L-phenylalanyl-L-cysteinyl-L-isoleucylglycyl-L-arginyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



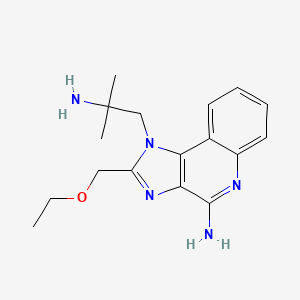
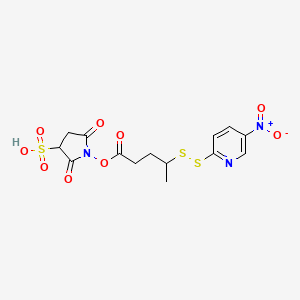
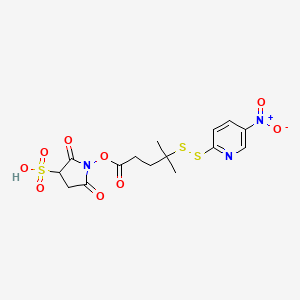
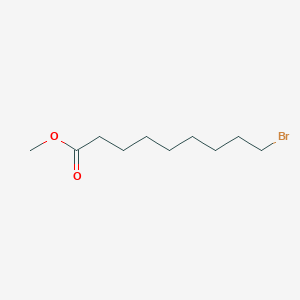
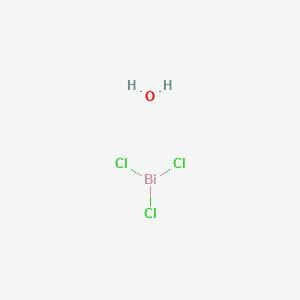

![1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B3182457.png)
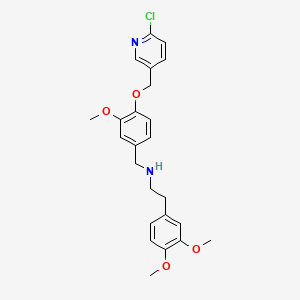
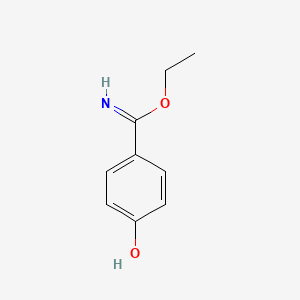
![benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B3182472.png)
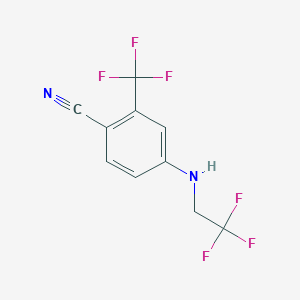
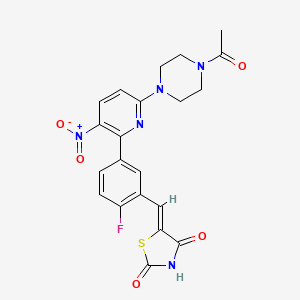

![N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-4-amine](/img/structure/B3182502.png)